molecular formula C18H19N3O B2857885 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide CAS No. 1396846-57-3

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide

Cat. No.: B2857885
CAS No.: 1396846-57-3
M. Wt: 293.37
InChI Key: GNKPMUXLJYWKFD-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a pyrazolo[1,5-a]pyridine core , a privileged scaffold recognized for its versatile biological activity . Compounds featuring this scaffold, particularly when paired with specific aromatic and amide substituents, have been extensively investigated for their potential as protein kinase inhibitors . Kinase inhibition is a critical mechanism in oncology research, and pyrazolo[1,5-a]pyridine derivatives have shown promise in targeting key oncogenic kinases, making them valuable tools for studying cancer cell proliferation and survival pathways . The structure-activity relationship (SAR) of analogous compounds suggests that the phenylbutanamide side chain in this molecule may be optimized to modulate properties like potency and selectivity against specific enzymatic targets . Researchers can utilize this compound as a key intermediate or lead structure in the synthesis and development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-16(14-8-4-3-5-9-14)18(22)19-12-15-13-20-21-11-7-6-10-17(15)21/h3-11,13,16H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKPMUXLJYWKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a preformed pyrazole and pyridine, followed by a series of condensation and cyclization reactions . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of fluorescent probes for imaging and sensing applications.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes such as ATP synthase, thereby disrupting the energy production in cancer cells and leading to cell death . The compound’s structure allows it to bind to these targets with high affinity, making it a potent inhibitor .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines

  • Microwave-assisted synthesis : Achieves 87% yield for 7-substituted derivatives via a one-pot C–H arylation and decarboxylation sequence in 20 minutes .
  • Palladium-catalyzed annulation : Low yield (<10%) for pyrazolo[1,5-a]pyrimidines using 1H-benzo[d]imidazole-2-amine and 2-phenylacetaldehyde .
  • Regioselective iodination: Mono-iodination at the 3-position in DMSO solvent .

Table 2: Comparative Bioactivity of Pyrazolo Heterocycles

Compound Class IC50 (Kinase Inhibition) Oral Bioavailability Key Advantages References
Pyrazolo[1,5-a]pyrimidines 5–50 nM (varies by substituent) High Improved cell activity, solubility
Pyrazolotriazines 10–100 nM Moderate Lower potency and bioavailability
This compound N/A Predicted high* Amide side chain enhances solubility N/A

*Predicted based on structural similarity to pyrazolo[1,5-a]pyrimidine acetamide derivatives, which show high bioavailability .

Key Findings:

  • Amide side chains : Pyrazolo[1,5-a]pyrimidine acetamides (e.g., N,N-diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) demonstrate enhanced solubility and target binding . The butanamide chain in the target compound may further improve these properties due to increased hydrophilicity.
  • Substituent effects : 7-Aryl-substituted pyrazolo[1,5-a]pyrimidines exhibit higher kinase inhibition potency than smaller substituents , suggesting that the 2-phenyl group in the target compound could similarly enhance activity.

Biological Activity

2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H19N3O\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}

This compound typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. Common synthetic routes include:

  • Condensation Reactions : Utilizing preformed pyrazole and pyridine derivatives.
  • Cyclization Reactions : Following the initial condensation, further cyclization steps are employed to enhance the structural integrity and biological activity of the compound.

Research indicates that this compound exhibits its biological effects primarily through:

  • Inhibition of Cell Cycle Progression : The compound has been shown to induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
  • Targeting Checkpoint Deficiency : It selectively targets checkpoint-deficient cancer cells, which can be exploited for therapeutic benefits in oncology. Specifically, it has been reported to preferentially kill p21-deficient cells, which are often associated with poor prognosis in cancer patients .

Anticancer Properties

A series of studies have evaluated the anticancer properties of this compound. Notably:

  • Cell Line Studies : In vitro studies using HCT116 (p21+/+) and HCT116 (p21-/-) cell lines demonstrated that the compound selectively induces apoptosis in p21-deficient cells while sparing normal cells .
Cell LineResponse to Treatment
HCT116 (p21+/+)Minimal Apoptosis
HCT116 (p21-/−)Significant Apoptosis

Other Biological Activities

Beyond its anticancer effects, this compound has also shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further research in infectious disease treatment.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Cancer Treatment :
    • A study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis through p21 inhibition.
  • Exploratory Research on Antimicrobial Properties :
    • Another study investigated its effects against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide?

  • The synthesis typically involves multi-step organic reactions. A common approach starts with the pyrazolo[1,5-a]pyridine core, followed by alkylation or coupling reactions to introduce the butanamide side chain. For example, intermediates like pyrazolo[1,5-a]pyridin-3-ylmethanamine can be functionalized via amide bond formation using activated carboxylic acids (e.g., 2-phenylbutanoyl chloride) under inert conditions. Purification often involves recrystallization from ethanol/DMF mixtures or column chromatography .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H/13C NMR confirms regiochemistry and substituent positions, particularly distinguishing pyrazolo-pyridine protons (e.g., δ 7.5–8.5 ppm for aromatic protons). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). HPLC (≥95% purity) ensures compound integrity before biological testing .

Q. How do researchers address solubility challenges in pharmacological assays?

  • Solubility is optimized using co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers. For in vitro studies, stock solutions are prepared in DMSO and diluted in assay buffers. Dynamic light scattering (DLS) may assess colloidal stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Discrepancies often arise from substituent effects. For instance, trifluoromethyl or methoxy groups on the phenyl ring (e.g., in analogs from ) alter lipophilicity and target binding. Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., -CF3 vs. -OCH3) and computational docking (e.g., AutoDock Vina) clarify binding modes. Contradictory cytotoxicity data may stem from off-target effects, requiring counter-screening against unrelated enzymes .

Q. How are reaction conditions optimized for regioselective functionalization of the pyrazolo[1,5-a]pyridine core?

  • Regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) is controlled by ligand choice (e.g., Pd(PPh3)4 for C3 vs. C7 positions) and solvent polarity. For example, DMF at 80°C favors C3 bromination, while THF at 60°C directs reactions to C6. Design of Experiments (DoE) methodologies, such as factorial design, systematically vary temperature, catalyst loading, and stoichiometry to maximize yield .

Q. What in vivo models are appropriate for evaluating neuroprotective potential?

  • Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s disease) assess blood-brain barrier penetration and efficacy. Pharmacokinetic studies (plasma t1/2, AUC) via LC-MS/MS quantify bioavailability. Histopathological analysis and behavioral assays (e.g., rotarod tests) correlate compound exposure with functional outcomes .

Methodological Guidance Tables

Key Parameter Optimization Strategy References
Amide bond formationUse HATU/DIPEA in DCM, 0°C → RT, 12h
Regioselective brominationPd(OAc)2, PPh3, NBS in DMF, 80°C, 6h
HPLC purity assessmentC18 column, 70:30 MeCN/H2O + 0.1% TFA, 1.0 mL/min
Biological Assay Key Consideration
Enzyme inhibition (IC50)Pre-incubate enzyme with compound ≥30 min
Cytotoxicity screeningInclude ROS scavengers (e.g., NAC) to reduce false positives

Data Contradiction Case Study

  • Issue: Analog A (with -CF3) shows potent kinase inhibition (IC50 = 50 nM) but no in vivo efficacy, while analog B (-OCH3) has weaker in vitro activity (IC50 = 200 nM) but reduces tumor growth in mice.
  • Resolution: Pharmacokinetic profiling revealed analog A has poor oral bioavailability (F = 15%) due to first-pass metabolism, whereas B achieves higher plasma concentrations (Cmax = 1.2 µM). Metabolite identification (via LC-QTOF) showed A is rapidly glucuronidated, necessitating prodrug strategies .

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